molecular formula C19H34N2O5 B12064587 2,6-Diaminohexanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid;hydrate

2,6-Diaminohexanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid;hydrate

Cat. No.: B12064587
M. Wt: 370.5 g/mol
InChI Key: ZLGIZCLYTDPXEP-UHFFFAOYSA-N
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Description

2,6-Diaminohexanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid;hydrate is a compound with a complex structure that combines two distinct chemical entities The first part, 2,6-Diaminohexanoic acid, is an amino acid derivative, while the second part, 2-[4-(2-methylpropyl)phenyl]propanoic acid, is related to a propanoic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diaminohexanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid;hydrate involves multiple steps, starting with the preparation of the individual components. The 2,6-Diaminohexanoic acid can be synthesized through a series of reactions involving the introduction of amino groups to a hexanoic acid backbone. The 2-[4-(2-methylpropyl)phenyl]propanoic acid is typically prepared through a Friedel-Crafts alkylation reaction, where a propanoic acid derivative is alkylated with a 2-methylpropyl group in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient combination of the two components.

Chemical Reactions Analysis

Types of Reactions

2,6-Diaminohexanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid;hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and propanoic acid groups can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with modified functional groups.

Scientific Research Applications

2,6-Diaminohexanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid;hydrate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Studied for its potential role in biological processes and interactions.

    Medicine: Investigated for its therapeutic potential and as a precursor for drug development.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of 2,6-Diaminohexanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid;hydrate involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds and ionic interactions with biological molecules, while the propanoic acid derivative can participate in hydrophobic interactions. These interactions can modulate various biochemical pathways and exert specific effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Diaminoheptanedioic acid: Another amino acid derivative with similar structural features.

    2-[4-(1-Hydroxy-2-methylpropyl)phenyl]propanoic acid: A related propanoic acid derivative with a hydroxyl group.

Uniqueness

2,6-Diaminohexanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid;hydrate is unique due to its combination of amino acid and propanoic acid derivatives, which confer distinct chemical properties and potential applications. Its dual functionality allows for diverse interactions and reactivity, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

2,6-diaminohexanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2.C6H14N2O2.H2O/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;7-4-2-1-3-5(8)6(9)10;/h4-7,9-10H,8H2,1-3H3,(H,14,15);5H,1-4,7-8H2,(H,9,10);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGIZCLYTDPXEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.C(CCN)CC(C(=O)O)N.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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